Methyl 4-cyano-3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2-carboxylate
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Overview
Description
Methyl 4-cyano-3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2-carboxylate is a complex organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-cyano-3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a cyano ester with a sulfur-containing compound under basic conditions. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-cyano-3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of methyl 4-cyano-3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate: Shares a similar thiophene core structure but differs in functional groups.
Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: Another thiophene derivative with variations in the ester and amino groups
Uniqueness
Methyl 4-cyano-3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H18N2O4S |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
methyl 4-cyano-3-methyl-5-(2-phenoxybutanoylamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C18H18N2O4S/c1-4-14(24-12-8-6-5-7-9-12)16(21)20-17-13(10-19)11(2)15(25-17)18(22)23-3/h5-9,14H,4H2,1-3H3,(H,20,21) |
InChI Key |
AAOMQWIZPPDYQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=C(C(=C(S1)C(=O)OC)C)C#N)OC2=CC=CC=C2 |
Origin of Product |
United States |
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